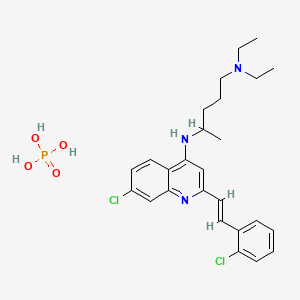

Aminoquinol monophosphate

Description

Originally developed as an antiprotozoal agent for acute necrotizing cutaneous leishmaniasis, Aminoquinol has demonstrated broad-spectrum antitumor effects by disrupting cell cycle progression (G1/S phase blockade via RB phosphorylation inhibition) and promoting apoptosis through PI3K/AKT suppression . Thermal proteome profiling (TPP) confirms its direct binding to CDK4, CDK6, PI3K, and phosphorylated AKT, with weaker interactions with mTOR . Despite promising preclinical results, its clinical translation is challenged by acute oral toxicity and poor solubility, necessitating further optimization .

Properties

CAS No. |

102112-06-1 |

|---|---|

Molecular Formula |

C26H34Cl2N3O4P |

Molecular Weight |

554.4 g/mol |

IUPAC Name |

4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid |

InChI |

InChI=1S/C26H31Cl2N3.H3O4P/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26;1-5(2,3)4/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30);(H3,1,2,3,4)/b14-12+; |

InChI Key |

WTBHKKAMHWHVJZ-UNGNXWFZSA-N |

SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O |

Isomeric SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl.OP(=O)(O)O |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aminoquinol monophosphate |

Origin of Product |

United States |

Comparison with Similar Compounds

Mechanism of Action and Target Specificity

Aminoquinol’s dual inhibition of CDK4/6 and PI3K/AKT/mTOR distinguishes it from single-target inhibitors (Table 1). For example:

- 5-Fluorouracil (5-FU): A pyrimidine analog targeting thymidylate synthase, disrupting DNA synthesis. Unlike Aminoquinol, 5-FU lacks kinase inhibition but synergizes with Aminoquinol in HCC models by complementing its antiproliferative effects .

- Sorafenib: A multi-kinase inhibitor targeting Raf, VEGFR, and PDGFR, approved for advanced HCC.

Table 1: Target Specificity and Mechanisms

| Compound | Primary Targets | Key Mechanism |

|---|---|---|

| Aminoquinol | CDK4/6, PI3K/AKT/mTOR | Dual kinase inhibition; cell cycle arrest |

| 5-Fluorouracil | Thymidylate synthase | DNA synthesis disruption |

| Sorafenib | Raf, VEGFR, PDGFR | Angiogenesis and proliferation blockade |

Efficacy in Resistant and RB-Deficient Models

Aminoquinol retains activity in RB-deficient HCC cells, a significant advantage over CDK4/6-specific inhibitors like Palbociclib, which rely on intact RB signaling . This property may address resistance mechanisms in tumors with RB pathway mutations.

Synergistic Combination Potential

Preclinical studies highlight Aminoquinol’s synergy with 5-FU and Sorafenib (Table 2). For instance:

- With 5-FU : Combined treatment enhances apoptosis via complementary DNA damage and kinase inhibition .

Table 2: Combination Therapy Data

| Combination | Observed Effect | Reference |

|---|---|---|

| Aminoquinol + 5-FU | Synergistic apoptosis in HCC cell lines | |

| Aminoquinol + Sorafenib | Enhanced proliferation blockade |

Pharmacological Challenges

While 5-FU and Sorafenib have established safety profiles, Aminoquinol’s poor solubility and acute toxicity in animal models necessitate formulation improvements. Nanoparticle delivery or prodrug strategies (successfully used for other kinase inhibitors) could mitigate these issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.